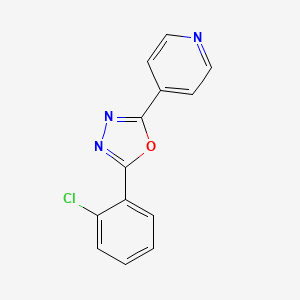

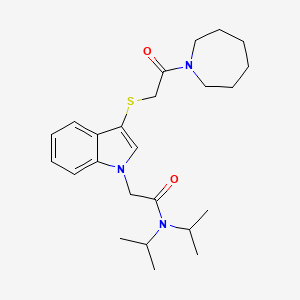

![molecular formula C19H20N4O3S B2990811 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide CAS No. 899941-25-4](/img/structure/B2990811.png)

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid . This gives a precursor which undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrido[2,3-d]pyrimidine scaffold, which is a heterocyclic combination of pyrimidine and pyridine rings . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Crystal Structures and Conformational Studies

Research on similar sulfanylacetamide compounds has revealed insights into their crystal structures and conformational dynamics. Studies on N-substituted 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have demonstrated that these molecules exhibit folded conformations. For instance, investigations into the crystal structures of related compounds have shown specific angles of inclination between the pyrimidine and benzene rings, indicating a potential for diverse intermolecular interactions and stabilities (Subasri et al., 2017; Subasri et al., 2016).

Radiosynthesis and Imaging Applications

Another dimension of research involving similar pyrazolo[1,5-a]pyrimidineacetamides focuses on their application in imaging and radiosynthesis. For example, derivatives of this chemical class have been developed for use in positron emission tomography (PET) imaging, highlighting their potential in the radiolabeling and visualization of biological targets. This includes the development of novel ligands for imaging translocator proteins (18 kDa) with PET, demonstrating the compound's utility in neurological and oncological research (Dollé et al., 2008).

Antimicrobial and Antitubercular Activities

Some studies have explored the antimicrobial and antitubercular properties of pyrimidine derivatives, indicating that modifications to the pyrimidine ring can result in compounds with significant biological activities. This includes research on pyrimidine-azitidinone analogues and their potential as antimicrobial and antitubercular agents, suggesting a promising avenue for the development of new therapeutic agents (Chandrashekaraiah et al., 2014).

Molecular Structure and Vibrational Spectroscopic Analysis

The molecular structure, vibrational spectroscopic signatures, and electronic interactions of similar compounds have been characterized to understand their chemical properties better. For instance, studies employing quantum computational approaches to analyze the structure and interactions of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones have provided insights into the molecule's stability and reactivity (Mary et al., 2022).

Mechanism of Action

Target of Action

Based on its structure, it belongs to the class of pyrido[2,3-d]pyrimidin-5-one derivatives . Compounds in this class have been found to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions.

Mode of Action

Compounds with similar structures have been found to interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Pyrido[2,3-d]pyrimidin-5-one derivatives have been found to interfere with various cellular processes, including signal transduction, protein synthesis, and cell cycle regulation .

Pharmacokinetics

Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds .

Properties

IUPAC Name |

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-11-6-5-7-13(12(11)2)21-15(24)10-27-14-8-9-20-17-16(14)18(25)23(4)19(26)22(17)3/h5-9H,10H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVLSSUHGISSJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

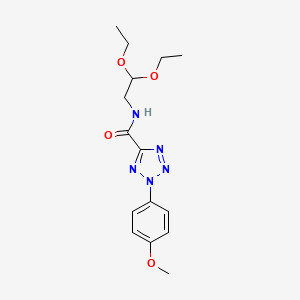

![4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2990728.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2990730.png)

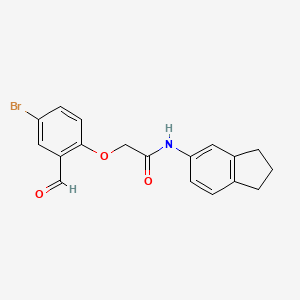

![Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2990733.png)

![ethyl 4-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2990734.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2990740.png)

![2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2990744.png)

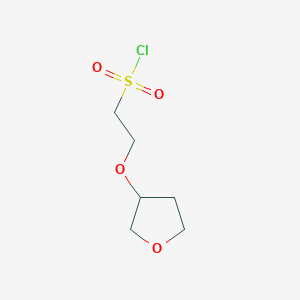

![2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide](/img/structure/B2990748.png)

![2-chloro-N-[2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2990749.png)